molecular formula C10H15NO3S B1607236 N,N-Diethylsulphanilic acid CAS No. 35478-73-0

N,N-Diethylsulphanilic acid

Cat. No. B1607236
CAS RN: 35478-73-0
M. Wt: 229.3 g/mol
InChI Key: IVZFUJYJXUATPL-UHFFFAOYSA-N
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Description

N,N-Diethylsulphanilic acid, also known as 4-(Diethylamino)benzenesulfonic acid, is a chemical compound with the molecular formula C10H15NO3S . It has a molecular weight of 229.296 . The compound is achiral and does not exhibit optical activity .


Molecular Structure Analysis

The molecular structure of N,N-Diethylsulphanilic acid consists of a benzene ring substituted with a sulfonic acid group and a diethylamino group . The exact mass of the molecule is 229.07700 .

Scientific Research Applications

Chemical Synthesis and Biological Applications

A rapid access to aliphatic sulfonyl fluorides highlights the development of effective synthetic methods for expanding the toolkit of sulfonyl fluorides, which are important probes in chemical biology and molecular pharmacology. This research presents a facile and general approach for the synthesis of aliphatic sulfonyl fluorides, demonstrating further diversification into pharmaceutically important motifs such as sultam, sulfonate, and sulfonamide (Ruting Xu et al., 2019).

Environmental Remediation

Catalytic degradation of diethyl phthalate in aqueous solution by persulfate activated with nano-scaled magnetic CuFe2O4/MWCNTs discusses an urgent need to develop methods for the degradation of diethyl phthalate (DEP) to minimize its ecological risk. The study demonstrates the high catalytic activity, stability, and recyclability of CuFe2O4/MWCNTs magnetic nanoparticles (MNPs) in DEP removal, providing practical knowledge for environmental remediation efforts (Xiaolin Zhang et al., 2016).

Biochemical and Biomedical Studies

(Un)suitability of the use of pH buffers in biological, biochemical, and environmental studies and their interaction with metal ions – a review critically evaluates the impact of certain buffers on the results obtained in biological, biochemical, and environmental studies, highlighting the complexation characteristics with metal ions. This review underscores the importance of selecting appropriate buffers for experiments involving metal ions (C. M. Ferreira et al., 2015).

Fuel Cell Technologies

Fabrication of protic ionic liquid/sulfonated polyimide composite membranes for non-humidified fuel cells explores the use of diethylmethylammonium trifluoromethanesulfonate ([dema][TfO]) as a proton conductor in H2/O2 fuel cells operated at temperatures higher than 100°C under non-humidified conditions. This study provides insight into creating efficient fuel cell electrolytes through solvent casting methods using sulfonated polyimides (SPI) and [dema][TfO], showing good thermal stability and ionic conductivity (Seung-Yul Lee et al., 2010).

properties

IUPAC Name

4-(diethylamino)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-11(4-2)9-5-7-10(8-6-9)15(12,13)14/h5-8H,3-4H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZFUJYJXUATPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188986
Record name N,N-Diethylsulphanilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylsulphanilic acid

CAS RN

35478-73-0
Record name 4-(Diethylamino)benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35478-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethylsulphanilic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethylsulphanilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylsulphanilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N-DIETHYLSULPHANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VM6KQG3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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